3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione
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Overview
Description
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione is a heterocyclic compound that contains a bromine atom, a methoxyphenyl group, and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione typically involves the following steps:
Formation of the azepine ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a dihydroazepine derivative.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the methoxyphenyl group: This step involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the azepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine
Uniqueness
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione is unique due to its specific combination of a bromine atom, a methoxyphenyl group, and an azepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H16BrNO3 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
3-bromo-1-[(4-methoxyphenyl)methyl]azepane-2,4-dione |
InChI |
InChI=1S/C14H16BrNO3/c1-19-11-6-4-10(5-7-11)9-16-8-2-3-12(17)13(15)14(16)18/h4-7,13H,2-3,8-9H2,1H3 |
InChI Key |
NEJCRJQHIZOSLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(=O)C(C2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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